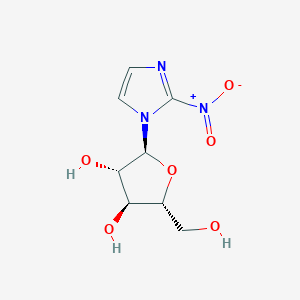

阿佐霉素阿拉伯糖苷

描述

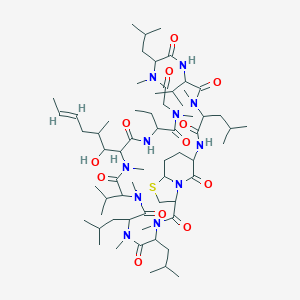

Azomycin arabinoside, also known as azinomycin, is a family of aziridine-containing antitumor antibiotics. These compounds are known for their ability to form interstrand cross-links with DNA, which is crucial for their antitumor activity. The biosynthesis of azinomycins involves a complex pathway that includes the formation of a unique azabicyclo[3.1.0]hexane ring and the functionalization of this ring system, which are among the least understood aspects of the pathway .

Synthesis Analysis

The synthesis of azinomycins involves multiple steps and enzymes encoded in the azinomycin biosynthetic gene cluster. One study reports the asymmetric synthesis of the left-hand portion of the azinomycins starting from 3,3-dimethylacrylic acid, utilizing a Sharpless asymmetric dihydroxylation reaction to install the necessary stereochemistry . Another study describes the reconstitution of N-acetylglutamine semialdehyde formation by two enzymes, which proceeds through the formation of an acyl phosphate, establishing N-acetyl-glutamyl 5-phosphate and N-acetylglutamine semialdehyde as intermediates in the biosynthesis of the aziridino[1,2-a]pyrrolidine moiety .

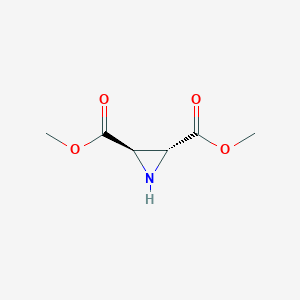

Molecular Structure Analysis

The molecular structure of azinomycins is characterized by the presence of an aziridino[1,2-a]pyrrolidine core, which is essential for their biological activity. The azabicyclo[3.1.0]hexane ring is a key structural feature, and its formation is a critical step in the biosynthetic pathway. X-ray crystallography has been used to unambiguously establish the structure and absolute stereochemistry of a crystalline amide derivative, which is identical in all respects to the natural material .

Chemical Reactions Analysis

Azinomycins undergo various chemical reactions during their biosynthesis. One study reports the incorporation of 18O-labeled molecular oxygen into the azinomycin biosynthesis, including both oxygens of the diol that ultimately adorn the aziridino[1,2-a]pyrrolidine moiety . Additionally, the thioesterase AziG acts as a chain elongation and cyclization domain, which is required for the additional two rounds of chain extension to form the 5-methyl naphthoate moiety, essential for effective DNA association .

Physical and Chemical Properties Analysis

The physical and chemical properties of azinomycins are influenced by their unique molecular structure. The presence of azetidine-2-carboxylic acid (AzC) in the culture of Streptomyces antibioticus leads to the synthesis of azetidine actinomycins (azetomycins), which differ in the "proline site" of the molecule. These azetomycins exhibit potent inhibitory effects against the growth of selected gram-positive organisms and affect ribonucleic acid and protein synthesis in Bacillus subtilis .

科学研究应用

癌症治疗中的放射增敏

阿佐霉素阿拉伯糖苷,特别是它的氟化衍生物,如 [(18)F]FAZA,在癌症治疗中显示出作为放射增敏剂的潜力。[(18)F]FAZA 是一种基于 2-硝基咪唑的 PET 示踪剂,广泛用于癌症诊所诊断肿瘤缺氧。其缺氧特异性摄取和快速血液清除有助于获得高图像对比度。然而,与其他放射性药物不同,它的细胞摄取仅限于扩散,而不是主动转运。已经开发了新的阿佐霉素核苷,β-2-FAZA 和 β-3-FAZL,以增强这一方面。这些化合物与 FAZA 共享相似的放射增敏特性,使其在癌症治疗研究中具有价值 (Kumar 等人,2009 年)。

软组织肉瘤的缺氧成像

在一项专注于软组织肉瘤的临床研究中,18F-阿佐霉素阿拉伯糖苷 (FAZA-PET) 用于评估缺氧的影响。该研究证明了肿瘤缺氧(由 FAZA-PET 指示)与不良后果(如放射抗性和较高的复发率)之间的相关性。这突出了 FAZA 在软组织肉瘤治疗中为治疗计划和预后提供关键信息的作用 (Lewin 等人,2014 年)。

探测阿佐霉素的氮杂双环部分

对阿佐霉素的研究,一种具有氮杂螺[1,2-a]吡咯烷核心的强效抗肿瘤剂,涉及阿佐霉素衍生物。一项研究探索了阿佐霉素生物合成基因簇中的酶形成 N-乙酰谷氨酰胺半醛,揭示了阿佐霉素是这种复杂生物合成中的关键中间体。这项工作对于理解和潜在地利用阿佐霉素的抗肿瘤特性至关重要 (Nepal 等人,2015 年)。

安全和危害

Azomycin arabinoside should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria . It can cause serious eye irritation, skin sensitization, genetic defects, and damage to the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used when handling this chemical .

属性

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYEWPQCQPUJN-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azomycin arabinoside | |

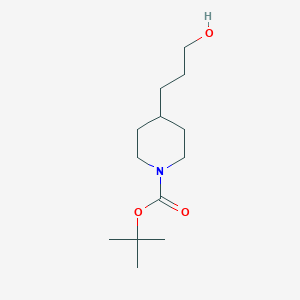

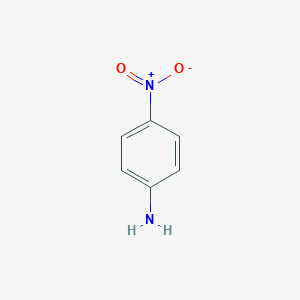

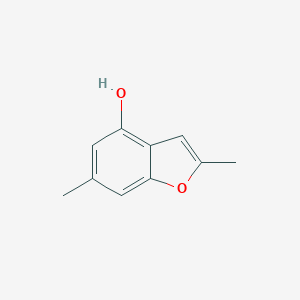

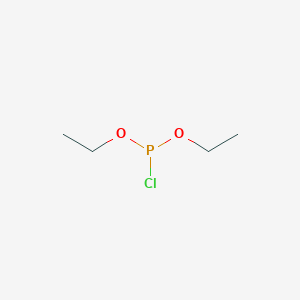

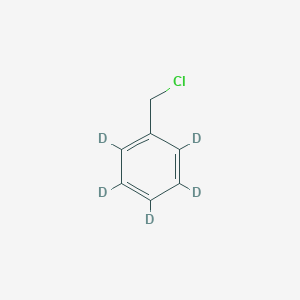

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

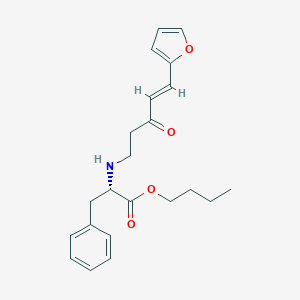

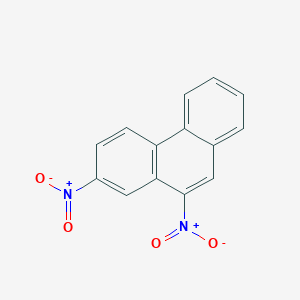

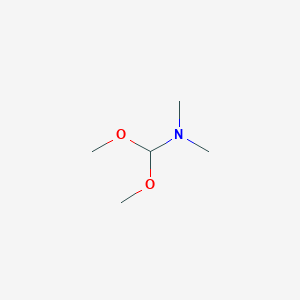

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)